[1,1'-Binaphthalen]-4-ylboronic acid
Overview
Description
[1,1'-Binaphthalen]-4-ylboronic acid is a boronic acid derivative with the molecular formula C20H15BO2. It is characterized by its unique binaphthalene structure, which consists of two naphthalene rings connected at the 1-position. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1'-Binaphthalen]-4-ylboronic acid typically involves the boronic acid functionalization of binaphthalene derivatives. One common method is the reaction of 1,1'-binaphthalene with a boronic acid derivative, such as boronic acid esters or boronic acids, under specific reaction conditions, including the use of catalysts and solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: [1,1'-Binaphthalen]-4-ylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry: In organic chemistry, [1,1'-Binaphthalen]-4-ylboronic acid is used as a building block for the synthesis of complex molecules. Its unique structure makes it a valuable intermediate in the construction of biologically active compounds and materials with specific properties.
Biology: The compound has been explored for its potential biological activities, including its use as a probe in biochemical assays and its role in the development of new therapeutic agents.
Medicine: this compound and its derivatives are being investigated for their medicinal properties, particularly in the treatment of various diseases. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In materials science, the compound is used in the design and synthesis of advanced materials, such as polymers and nanomaterials, which have applications in electronics, coatings, and other industrial sectors.
Mechanism of Action
The mechanism by which [1,1'-Binaphthalen]-4-ylboronic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor binding, or modulation of signaling pathways.
Comparison with Similar Compounds
Binaphthol: A related compound with similar structural features but different functional groups.
Biphenyl Boronic Acid: Another boronic acid derivative with a biphenyl core instead of a binaphthalene core.
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
Uniqueness: [1,1'-Binaphthalen]-4-ylboronic acid stands out due to its binaphthalene structure, which provides unique chemical and physical properties compared to its similar compounds. This structural uniqueness allows for specific applications and interactions that are not possible with other boronic acids.
Properties
IUPAC Name |
(4-naphthalen-1-ylnaphthalen-1-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BO2/c22-21(23)20-13-12-18(17-9-3-4-10-19(17)20)16-11-5-7-14-6-1-2-8-15(14)16/h1-13,22-23H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRWMBPEFXXULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)C3=CC=CC4=CC=CC=C43)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670207 | |
Record name | [1,1'-Binaphthalen]-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363607-69-6 | |
Record name | [1,1'-Binaphthalen]-4-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Binaphthalen]-4-ylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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